

In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methylhexanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-N-methylhexanamide

Cat. No.: B15327588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-amino-N-methylhexanamide**. Due to the limited availability of direct experimental data for this specific compound, this document combines computational predictions with established experimental protocols for analogous molecules. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and methodologies for its empirical study. All quantitative data is summarized in structured tables, and detailed experimental workflows are provided.

Chemical Identity and Structure

2-amino-N-methylhexanamide is a derivative of the amino acid leucine, featuring a methylamide group at the C-terminus. Its chemical structure is fundamental to its physical and biological properties.

- IUPAC Name: **2-amino-N-methylhexanamide**
- CAS Number: 879124-95-5[1]

- Molecular Formula: C7H16N2O[1]
- Canonical SMILES: CCCCC(C(=O)NC)N

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available computed data for **2-amino-N-methylhexanamide**. It is important to note that these are predicted values and experimental verification is recommended.

Property	Value	Source
Molecular Weight	144.21 g/mol	BLD Pharm[1]
logP (predicted)	~1.5	Based on similar structures (e.g., N-methylhexanamide)[2]
Topological Polar Surface Area (TPSA)	69.1 Å ²	Guidechem[3]
Hydrogen Bond Donors	2	Guidechem[3]
Hydrogen Bond Acceptors	2	Guidechem[3]
Rotatable Bond Count	4	Guidechem[3]

Note: The XLogP3-AA value of 144.126263138 found in one source is dimensionally inconsistent for a logP value and is likely a misrepresentation of the monoisotopic mass.[3]

Experimental Protocols for Physicochemical Property Determination

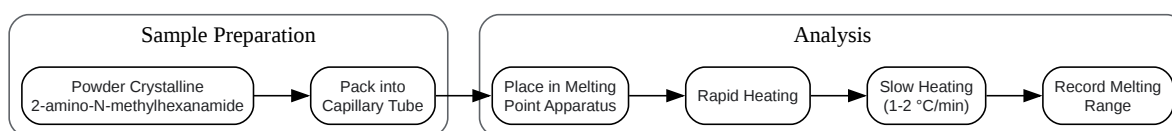
To facilitate the empirical validation of the predicted properties, the following sections detail standard experimental protocols applicable to **2-amino-N-methylhexanamide**.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **2-amino-N-methylhexanamide** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.^{[4][5][6]}
- **Purity Assessment:** A sharp melting range (typically ≤ 2 °C) is indicative of high purity.



[Click to download full resolution via product page](#)

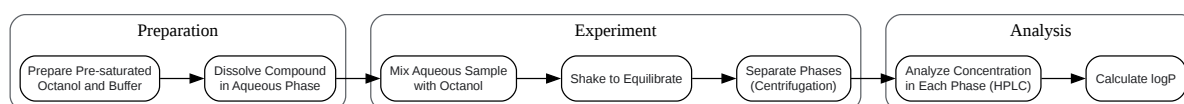
Melting Point Determination Workflow

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

- **Phase Preparation:** Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
- **Sample Preparation:** A known concentration of **2-amino-N-methylhexanamide** is dissolved in the aqueous phase.
- **Partitioning:** The sample solution is mixed with an equal volume of the pre-saturated 1-octanol and shaken vigorously for a set period to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.^[7]



[Click to download full resolution via product page](#)

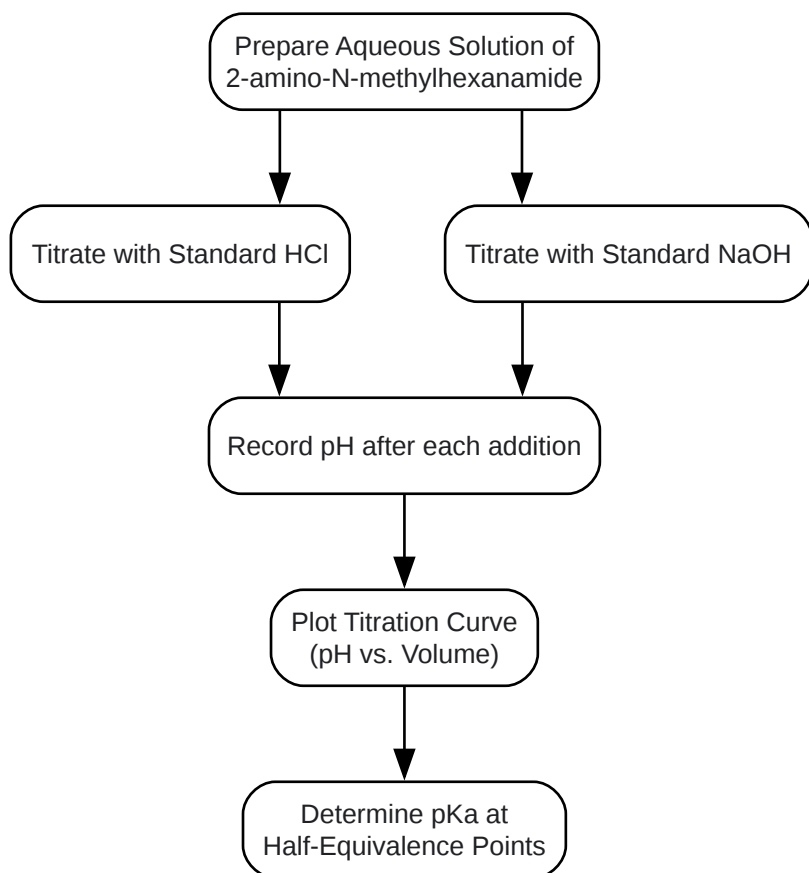
LogP Determination Workflow

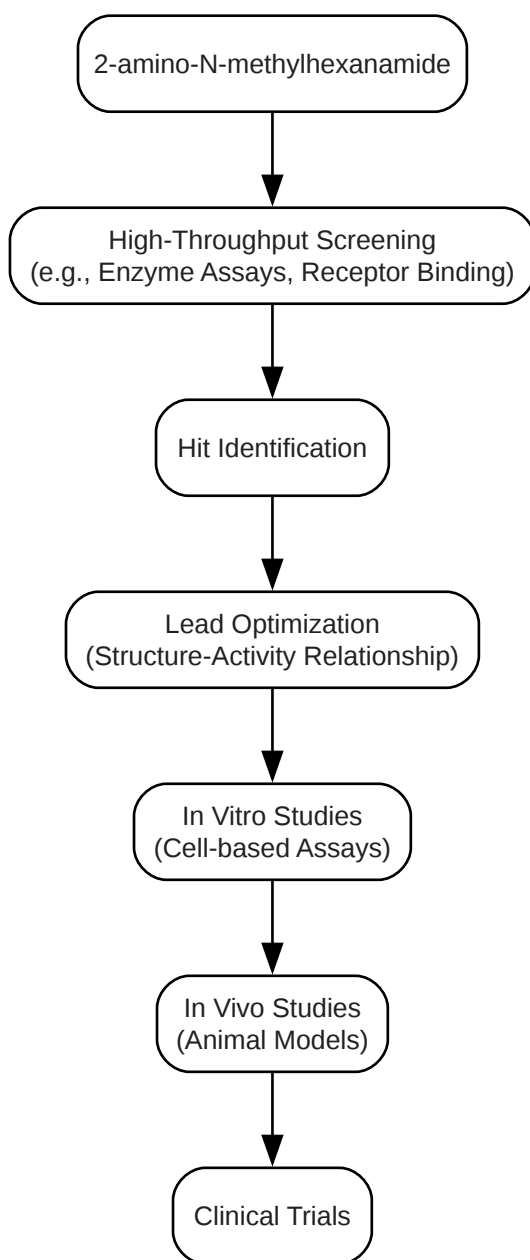
Determination of Acid Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic functional groups. For **2-amino-N-methylhexanamide**, the primary amine and the amide proton have distinct pKa values.

Methodology:

- Sample Preparation: A solution of **2-amino-N-methylhexanamide** of known concentration is prepared in deionized water.
- Titration:
 - The solution is placed in a jacketed beaker to maintain a constant temperature.
 - A calibrated pH electrode is immersed in the solution.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and separately with a standardized solution of a strong base (e.g., NaOH) to observe any deprotonation of the amide (though typically much higher pH is required).
 - The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.^{[8][9]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 879124-95-5|2-Amino-N-methylhexanamide|BLD Pharm [bldpharm.com]
- 2. N-Methylhexanamide | C₇H₁₅NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. ursinus.edu [ursinus.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-methylhexanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15327588#physicochemical-properties-of-2-amino-n-methylhexanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

